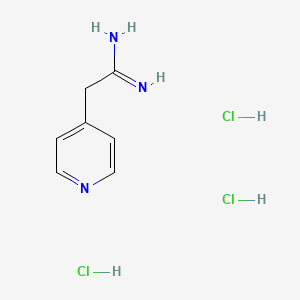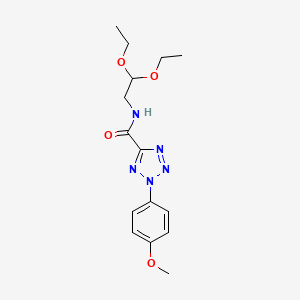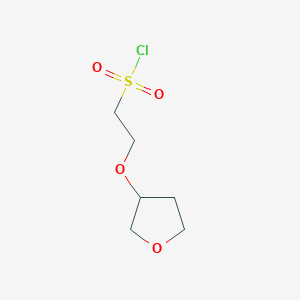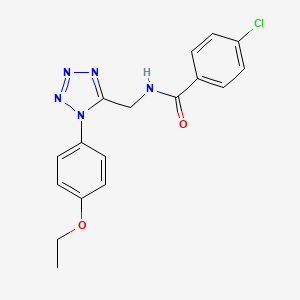
2-(Pyridin-4-yl)ethanimidamide trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Pyridin-4-yl)ethanimidamide trihydrochloride” is a chemical compound with the CAS Number: 1955519-77-3 . It has a molecular weight of 244.55 . The IUPAC name for this compound is 2-(pyridin-4-yl)ethene-1,1-diamine trihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9N3.3ClH/c8-7(9)5-6-1-3-10-4-2-6;;;/h1-5H,8-9H2;3*1H . This code provides a unique identifier for the molecular structure of this compound.科学的研究の応用
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines Pyridine derivatives have been utilized in the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines. This synthesis involves intramolecular annulation facilitated by phenyliodine bis(trifluoroacetate), demonstrating a novel strategy for the construction of the triazolopyridine skeleton through direct oxidative N-N bond formation. This method features short reaction times and high yields, indicating its potential in efficiently generating complex heterocyclic structures for pharmaceutical applications (Zisheng Zheng et al., 2014).
Room Temperature Synthesis of Cyclobutenes Another study highlights the use of pyridinium derivatives for the [2+2] cycloaddition reaction of alkynes, leading to the formation of substituted cyclobutenes. This uncatalyzed protocol operates at room temperature, requiring neither irradiation nor heating, which presents a mild and facile approach for constructing cyclobutene derivatives. This research underscores the versatility of pyridine-based compounds in facilitating organic transformations under environmentally benign conditions (B. Alcaide et al., 2015).
Engineering Hydrogen-Bonded Crystals Pyridine and triazine derivatives have been designed to chelate metals such as Ag(I), creating metallotectons for the engineering of hydrogen-bonded crystals. These compounds combine metal coordination and hydrogen bonding to generate predictable structures, demonstrating their potential in material science for constructing well-defined molecular architectures (A. Duong et al., 2011).
Synthesis and Optical Properties of Arylvinyl-Pyrimidines Research on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines explores the synthesis and optical properties of these compounds. Their ability to exhibit strong emission solvatochromism suggests applications in photophysics, potentially as colorimetric and luminescent sensors. The study of their interaction with different solvents reveals insights into solvent effects on optical properties, which could be leveraged in designing fluorescent materials and sensors (C. Hadad et al., 2011).
Ligands for Coordination and Organometallic Chemistry Pyridine-based ligands have been synthesized for use in coordination and organometallic chemistry, highlighting their versatility in forming complexes with metals like palladium. These complexes have potential applications in catalysis, illustrating the importance of pyridine derivatives in developing new catalytic systems (P. K. Byers et al., 1990).
Safety and Hazards
特性
IUPAC Name |
2-pyridin-4-ylethanimidamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.3ClH/c8-7(9)5-6-1-3-10-4-2-6;;;/h1-4H,5H2,(H3,8,9);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXONIVHQBTIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955519-77-3 |
Source


|
| Record name | 2-(pyridin-4-yl)ethanimidamide trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2990726.png)
![N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2990727.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)





![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)


![1-(2,5-Dimethylbenzyl)-3'-(3,4-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2990746.png)

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)
